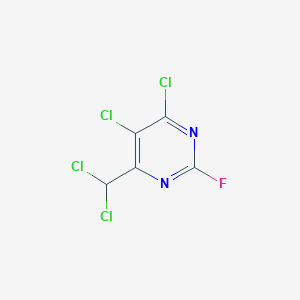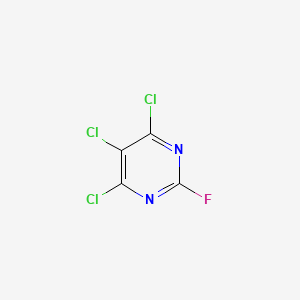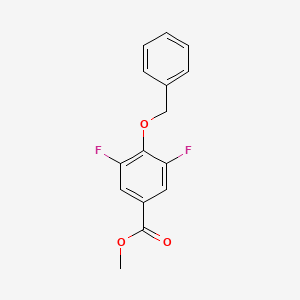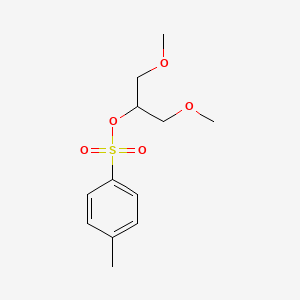
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester (T4SMME) is a sulfonated ester of toluene with a unique chemical structure. It is a synthetic compound that is used in a variety of scientific applications. T4SMME has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has a variety of scientific applications. It is used as a reagent in organic synthesis, as an electrolyte in electrochemistry, and as a catalyst in polymerization reactions. It is also used as a stabilizer in pharmaceuticals, as a surfactant in cosmetics, and as a corrosion inhibitor in industrial applications. Additionally, this compound has been studied for its potential applications in biochemistry, pharmacology, and drug delivery.
Mécanisme D'action
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has a unique chemical structure that allows it to interact with other molecules in a variety of ways. It is capable of forming hydrogen bonds with other molecules, and it can also act as an electron donor or acceptor. Additionally, this compound has been found to interact with enzymes and receptors, which can affect their activity. This allows this compound to act as an agonist or antagonist of certain biological pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to interact with enzymes and receptors, which can lead to changes in their activity. Additionally, this compound has been found to affect the expression of certain genes and proteins, and it can also affect the activity of certain signaling pathways. Finally, this compound has been found to have an effect on cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a stable compound that is not easily degraded. However, this compound has some limitations, such as its low solubility in water and its potential to interact with other molecules.
Orientations Futures
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester has the potential to be used in a variety of scientific applications. It could be used as a reagent in organic synthesis, as an electrolyte in electrochemistry, or as a catalyst in polymerization reactions. Additionally, it could be used as a stabilizer in pharmaceuticals, as a surfactant in cosmetics, or as a corrosion inhibitor in industrial applications. Furthermore, this compound could be studied for its potential applications in biochemistry, pharmacology, and drug delivery. Finally, this compound could be used to study the effects of environmental pollutants on biological systems.
Méthodes De Synthèse
Toluene-4-sulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester is synthesized by reacting toluene with sulfuric acid and 2-methoxy-1-methoxymethyl-ethyl ester. This reaction produces a sulfonated ester of toluene with a unique chemical structure. The reaction is conducted in a mixture of water and methanol, and the resulting product is a white, crystalline solid. The reaction can be catalyzed by an acid or base, and the reaction temperature can be adjusted to achieve the desired product.
Propriétés
IUPAC Name |
1,3-dimethoxypropan-2-yl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-10-4-6-12(7-5-10)18(13,14)17-11(8-15-2)9-16-3/h4-7,11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONXBTYTMQIMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(COC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)
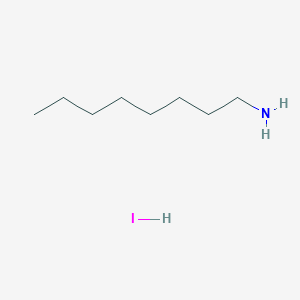



![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)



